Triiodothyronine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Thyroid Hormone Regulation

T3S may play a role in the intricate regulation of thyroid hormone activity. Studies suggest it acts as a reservoir for T3, potentially influencing its availability and bioactivity in tissues [1]. Researchers are investigating how T3S levels fluctuate alongside T3 and whether it contributes to the body's overall hormonal balance.

- Source: Triiodothyronine sulfate in health and disease

Investigating Peripheral T3 Metabolism

T3S might be involved in the conversion and breakdown of T3 within tissues. Some research suggests T3S could be a product of T3 metabolism in peripheral tissues, offering insights into how the body regulates T3 activity at the cellular level [2].

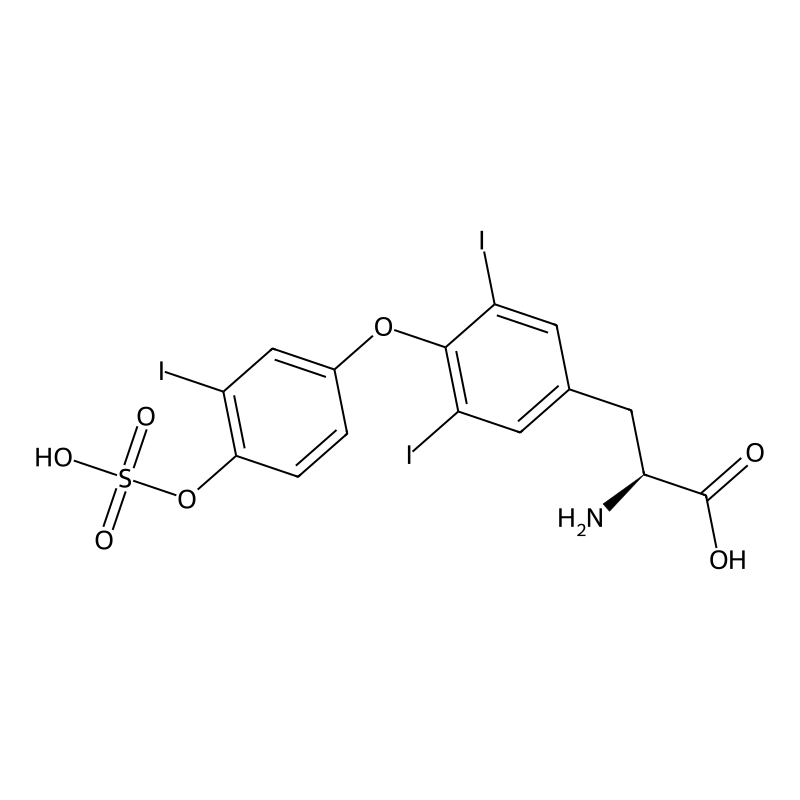

Triiodothyronine sulfate is a sulfated derivative of triiodothyronine, a crucial thyroid hormone involved in regulating metabolism, growth, and development. The chemical formula for triiodothyronine sulfate is C₁₅H₁₂I₃NO₇S, and it is classified as an O-sulfoamino acid and an aryl sulfate. This compound plays a significant role as a human metabolite and is primarily produced through the metabolic sulfation of triiodothyronine (T3), which is catalyzed by phenolsulfotransferases .

The mechanism of action of T3S is a topic of ongoing research. Here are two potential roles:

- Slow-release T3 reservoir: T3S might act as a storage form of T3, releasing active T3 through desulfation when needed by the body [].

- Independent effects: Emerging evidence suggests T3S might have its own biological effects, potentially influencing specific tissues or processes differently than T3 [].

The formation of triiodothyronine sulfate from triiodothyronine involves a sulfation reaction, where a sulfate group is added to the hydroxyl group of the triiodothyronine molecule. This reaction is typically facilitated by sulfotransferase enzymes, which transfer the sulfate group from a donor molecule (such as 3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group of triiodothyronine. The resulting product, triiodothyronine sulfate, is less active than its parent compound and is primarily excreted in urine and bile .

Triiodothyronine sulfate serves as an important metabolite of triiodothyronine, contributing to the regulation of thyroid hormone activity in the body. The sulfation process generally inactivates thyroid hormones, reducing their biological activity and facilitating their excretion. This metabolic pathway plays a crucial role in maintaining thyroid hormone homeostasis, especially during periods of physiological stress or altered metabolic states . The biological significance of triiodothyronine sulfate also includes its potential involvement in cellular signaling pathways related to thyroid hormone action.

Triiodothyronine sulfate can be synthesized through enzymatic reactions involving sulfotransferases. These enzymes catalyze the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to triiodothyronine. The synthesis can also be achieved through chemical methods that mimic biological sulfation processes, although enzymatic synthesis is more common due to its specificity and efficiency .

Triiodothyronine sulfate has several applications in biomedical research and clinical settings:

- Metabolic Studies: It serves as a marker for assessing thyroid hormone metabolism.

- Drug Development: Understanding its role in thyroid hormone regulation aids in developing treatments for thyroid disorders.

- Diagnostic Tools: It can be used in assays to measure thyroid hormone levels and their metabolites in biological samples .

Research indicates that triiodothyronine sulfate interacts with various proteins involved in thyroid hormone transport and metabolism. For instance, it may influence the activity of organic anion transporters that mediate the uptake and excretion of thyroid hormones. Additionally, studies have shown that sulfated iodothyronines can affect the deiodination process carried out by iodothyronine deiodinases, which convert inactive forms of thyroid hormones into their active counterparts .

Triiodothyronine sulfate shares structural similarities with other iodinated thyroid hormones and their sulfated derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Thyroxine sulfate | C₁₅H₁₁I₄NO₇S | Sulfated form of thyroxine; regulates metabolism |

| Reverse triiodothyronine sulfate | C₁₅H₁₂I₃NO₇S | Inactive form; plays a role in metabolic regulation |

| 3,3',5-triiodothyronine | C₁₅H₁₂I₃NO₄ | Active form; crucial for metabolic processes |

| 3',3-diiodotyrosine sulfate | C₁₂H₉I₂NO₇S | Involved in thyroid hormone metabolism |

Uniqueness: Triiodothyronine sulfate is unique due to its specific role as a metabolite that facilitates the excretion of active thyroid hormones while also modulating their biological activity through sulfation. This distinguishes it from other iodinated derivatives that may retain more biological activity.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Wu SY, Polk DH, Huang WS, Ho E, Kattan JM, Fisher DA. 3'-monoiodothyronine sulfate and Triac sulfate are thyroid hormone metabolites in developing sheep. Pediatr Res. 2008 Feb;63(2):149-53. PubMed PMID: 18091342.

3: Wu SY, Polk DH, Huang WS, Fisher DA. Fetal-to-maternal transfer of 3,3',5-triiodothyronine sulfate and its metabolite in sheep. Am J Physiol. 1999 Nov;277(5 Pt 1):E915-9. PubMed PMID: 10567020.

4: Bernus I, Mitchell AM, Manley SW, Mortimer RH. Uptake of L-triiodothyronine sulphate by human choriocarcinoma cell line, JAr. Placenta. 1999 Mar-Apr;20(2-3):161-5. PubMed PMID: 10195736.

5: Santini F, Chiovato L, Ghirri P, Lapi P, Mammoli C, Montanelli L, Scartabelli G, Ceccarini G, Coccoli L, Chopra IJ, Boldrini A, Pinchera A. Serum iodothyronines in the human fetus and the newborn: evidence for an important role of placenta in fetal thyroid hormone homeostasis. J Clin Endocrinol Metab. 1999 Feb;84(2):493-8. PubMed PMID: 10022406.

6: Wu SY, Fisher DA, Huang WS, Beck-Peccoz P, Emerson CH, Kuo SW, Chen WL. Urinary compound W in pregnant women is a potential marker for fetal thyroid function. Am J Obstet Gynecol. 1998 May;178(5):886-91. PubMed PMID: 9609555.

7: Iervasi G, Clerico A, Manfredi C, Sabatino L, Biagini A, Chopra IJ. Acute effects of intravenous amiodarone on sulphate metabolites of thyroid hormones in arrhythmic patients. Clin Endocrinol (Oxf). 1997 Dec;47(6):699-705. PubMed PMID: 9497877.

8: Reinhardt W, Misch C, Jockenhövel F, Wu SY, Chopra I, Philipp T, Reinwein D, Eigler FW, Mann K. Triiodothyronine (T3) reflects renal graft function after renal transplantation. Clin Endocrinol (Oxf). 1997 May;46(5):563-9. PubMed PMID: 9231052.

9: Docter R, Friesema EC, van Stralen PG, Krenning EP, Everts ME, Visser TJ, Hennemann G. Expression of rat liver cell membrane transporters for thyroid hormone in Xenopus laevis oocytes. Endocrinology. 1997 May;138(5):1841-6. PubMed PMID: 9112377.

10: Chopra IJ, Nguyen D. Demonstration of thyromimetic effects of 3,5,3'-triiodothyronine sulfate (T3S) in euthyroid rats. Thyroid. 1996 Jun;6(3):229-32. PubMed PMID: 8837331.

11: Huang WS, Kuo SW, Chen WL, Hsich KS, Wu SY. Maturation of hepatic desulfation activity in developing rats. J Formos Med Assoc. 1996 Jun;95(6):435-9. PubMed PMID: 8772048.

12: Huang WS, Kuo SW, Chen WL, Fuh MM, Wu SY. Increased urinary excretion of sulfated 3,3',5-triiodothyronine in patients with nodular goiters receiving suppressive thyroxine therapy. Thyroid. 1996 Apr;6(2):91-6. PubMed PMID: 8733878.

13: Santini F, Chiovato L, Bartalena L, Lapi P, Palla R, Panichi V, Velluzzi F, Grasso L, Chopra IJ, Martino E, Pinchera A. Study of serum 3,5,3'-triiodothyronine sulfate concentration in patients with systemic non-thyroidal illness. Eur J Endocrinol. 1996 Jan;134(1):45-9. PubMed PMID: 8590953.

14: Visser TJ. Role of sulfate in thyroid hormone sulfation. Eur J Endocrinol. 1996 Jan;134(1):12-4. Review. PubMed PMID: 8590947.

15: Wu SY, Huang WS, Chopra IJ, Jordan M, Alvarez D, Santini F. Sulfation pathway of thyroid hormone metabolism in selenium-deficient male rats. Am J Physiol. 1995 Apr;268(4 Pt 1):E572-9. PubMed PMID: 7733254.

16: Everts ME, Visser TJ, van Buuren JC, Docter R, de Jong M, Krenning EP, Hennemann G. Uptake of triiodothyronine sulfate and suppression of thyrotropin secretion in cultured anterior pituitary cells. Metabolism. 1994 Oct;43(10):1282-6. PubMed PMID: 7934981.

17: Visser TJ. Role of sulfation in thyroid hormone metabolism. Chem Biol Interact. 1994 Jun;92(1-3):293-303. Review. PubMed PMID: 8033262.

18: Polk DH, Reviczky A, Wu SY, Huang WS, Fisher DA. Metabolism of sulfoconjugated thyroid hormone derivatives in developing sheep. Am J Physiol. 1994 Jun;266(6 Pt 1):E892-6. PubMed PMID: 8023919.

19: LoPresti JS, Nicoloff JT. 3,5,3'-Triiodothyronine (T3) sulfate: a major metabolite in T3 metabolism in man. J Clin Endocrinol Metab. 1994 Mar;78(3):688-92. PubMed PMID: 8126143.

20: Wu SY, Polk DH, Huang WS, Reviczky A, Wang K, Fisher DA. Sulfate conjugates of iodothyronines in developing sheep: effect of fetal hypothyroidism. Am J Physiol. 1993 Jul;265(1 Pt 1):E115-20. PubMed PMID: 8338144.